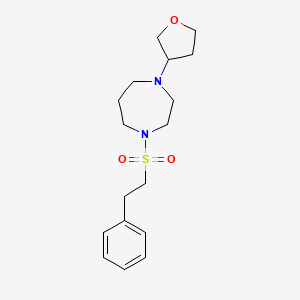

1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of diazepanes, which are known for their potential therapeutic applications. The unique chemical structure of 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has made it an interesting compound for scientists to study.

Applications De Recherche Scientifique

Metal Carbene Precursor Applications

4-Diazoisochroman-3-imines, which share structural motifs with 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, have been explored for their synthetic utility as metal carbene precursors. These precursors enable the formation of spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines via catalyzed cycloaddition reactions, showcasing the compound's role in facilitating complex heterocyclic synthesis (Ren et al., 2017).

Multicomponent Reaction Synthesis

The compound's structural framework lends itself to multicomponent reaction (MCR) synthesis. Studies have demonstrated its utility in the convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, offering a streamlined approach to these complex systems through a Ugi multicomponent reaction followed by Mitsunobu cyclization or sulfuryl diimidazole-mediated cyclization (Banfi et al., 2007).

C−H Functionalization Strategies

Innovative approaches to C−H functionalization of aliphatic compounds have been explored using diazoketones derived from structural analogs of 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. These reactions proceed via photochemical activation without the elimination of nitrogen, enabling the formal insertion of the terminal N atom of the diazo group into α-C−H bonds of ethers and hydrocarbons (Rodina et al., 2016).

Catalysis and Ligand Design

The structural framework of 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane and related compounds has implications in catalysis and ligand design, particularly in the context of manganese(III) complexes for epoxidation reactions. The effect of ligand Lewis basicity on reactivity and selectivity in olefin epoxidation has been a subject of study, indicating the role of such compounds in tuning catalytic performance (Sankaralingam & Palaniandavar, 2014).

Propriétés

IUPAC Name |

1-(oxolan-3-yl)-4-(2-phenylethylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCAJMCZAQVCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2763314.png)

![11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2763329.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2763332.png)

![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)